
2-Cyano-3-(4-hydroxyphenyl)prop-2-enoic acid;pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-3-(4-hydroxyphenyl)prop-2-enoic acid;pyridine is an organic compound with the molecular formula C10H7NO3 It is known for its unique structure, which includes a cyano group, a hydroxyphenyl group, and a prop-2-enoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(4-hydroxyphenyl)prop-2-enoic acid;pyridine typically involves the reaction of 4-hydroxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyano-3-(4-hydroxyphenyl)prop-2-enoic acid;pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The cyano group can be reduced to form amines.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted phenyl derivatives, which have various applications in different fields .
Wissenschaftliche Forschungsanwendungen
2-Cyano-3-(4-hydroxyphenyl)prop-2-enoic acid;pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and dyes.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism of action of 2-Cyano-3-(4-hydroxyphenyl)prop-2-enoic acid;pyridine involves its interaction with specific molecular targets and pathways. For example, its hydroxy group can form hydrogen bonds with enzymes, affecting their activity. The cyano group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Hydroxyphenyl)prop-2-enoic acid:
2-Cyano-3-(4-diphenylamino)phenyl)prop-2-enoic acid: This compound has a similar cyano and prop-2-enoic acid moiety but includes a diphenylamino group instead of a hydroxyphenyl group.
Uniqueness
Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
355011-58-4 |
|---|---|
Molekularformel |
C15H12N2O3 |
Molekulargewicht |
268.27 g/mol |
IUPAC-Name |
2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid;pyridine |
InChI |
InChI=1S/C10H7NO3.C5H5N/c11-6-8(10(13)14)5-7-1-3-9(12)4-2-7;1-2-4-6-5-3-1/h1-5,12H,(H,13,14);1-5H |
InChI-Schlüssel |
YWLFTWVVZWJGMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC=C1.C1=CC(=CC=C1C=C(C#N)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


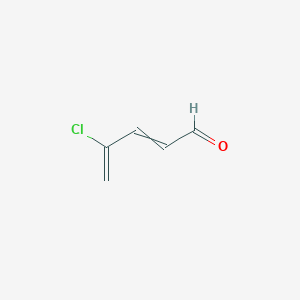
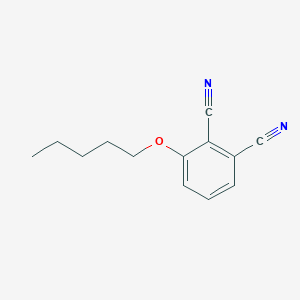

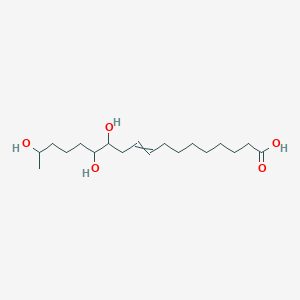



![N-benzyl-4-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14256229.png)

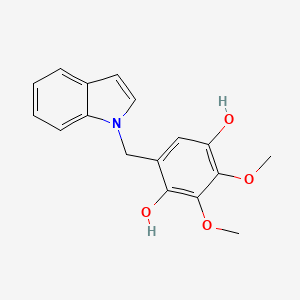
![1-[11-(Trichlorosilyl)undecyl]-1H-pyrrole](/img/structure/B14256235.png)

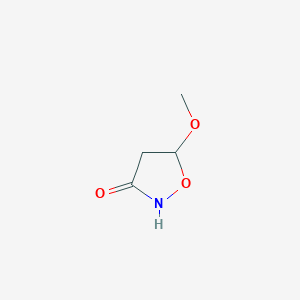
![Thiazolo[2,3-c]-1,2,4-triazole, 5,6-dihydro-3-(2-methoxyphenyl)-](/img/structure/B14256268.png)
